3,3-Diethyl-2,2-dimethylpentane
Description
3,3-Diethyl-2,2-dimethylpentane (molecular formula: C₁₁H₂₄) is a branched alkane characterized by its unique substitution pattern. The compound features two ethyl groups at the third carbon and two methyl groups at the second carbon of a pentane backbone. This structural arrangement confers distinct physical and chemical properties, such as elevated boiling and melting points compared to less-branched isomers, and influences its reactivity in industrial and research applications .
Properties
CAS No. |
60302-28-5 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,3-diethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C11H24/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
InChI Key |
KCQSYGZVYTYSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-2,2-dimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor. For instance, the reaction of 2,2-dimethylpentane with ethyl chloride in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of zeolite catalysts in the alkylation of alkanes is a common method. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyl-2,2-dimethylpentane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine or bromine) and UV light.
Cracking: Requires high temperatures and sometimes a catalyst like zeolite.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Scientific Research Applications
Chemistry: 3,3-Diethyl-2,2-dimethylpentane is used as a reference compound in the study of branched alkanes and their properties. It is also utilized in the development of new synthetic methods and catalytic processes.
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: In the petrochemical industry, this compound is used in the formulation of high-octane fuels and as a solvent in various chemical processes.
Mechanism of Action
As an alkane, 3,3-Diethyl-2,2-dimethylpentane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of hydrocarbons, such as combustion and halogenation.
Comparison with Similar Compounds
Structural Isomers and Constitutional Isomers
The compound is part of a broader family of branched alkanes. Key structural analogs include:
| Compound Name | Molecular Formula | Branching Pattern | Key Differences |
|---|---|---|---|
| 3-Ethyl-2,3-dimethylpentane | C₉H₂₀ | Ethyl and methyl groups at C2 and C3 | Shorter carbon chain; fewer ethyl groups |
| 3-Ethyl-2,4-dimethylpentane | C₁₀H₂₂ | Ethyl at C3, methyl at C2 and C4 | Altered branching position |
| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | Three methyl groups at C2, C4 | Simpler branching; lower molecular weight |
| 3,3-Dimethylhexane | C₈H₁₈ | Methyl groups at C3 on a hexane backbone | Longer backbone; fewer ethyl groups |
Unique Feature of 3,3-Diethyl-2,2-dimethylpentane : The combination of ethyl and methyl groups at adjacent carbons creates steric hindrance, reducing rotational freedom and increasing thermodynamic stability compared to linear analogs .
Physical Properties
Data from experimental studies highlight differences in physical properties:
| Compound Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| This compound | 167–169 (est.) | -45 (est.) | 0.76–0.78 |
| 2,2-Dimethylpentane | 238.3 | N/A | 0.67 |
| 3,3-Dimethylpentane | 234.2 | N/A | 0.70 |
| 2,2,4-Trimethylpentane | 99.3 | -107.4 | 0.69 |
Chemical Reactivity
- Thermal Stability : The compound’s branching reduces susceptibility to cracking at high temperatures compared to linear alkanes like n-pentane.
- Combustion : Higher octane rating (estimated 85–90) than 2,2,4-trimethylpentane (isooctane, octane rating 100) due to slower combustion kinetics .
- Halogenation : Reacts selectively at tertiary carbons, but steric hindrance from ethyl groups slows reaction rates compared to 3,3-dimethylpentane .
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